molecular formula C8H15BrO2 B108922 tert-Butyl 2-bromoisobutyrate CAS No. 23877-12-5

tert-Butyl 2-bromoisobutyrate

Cat. No.: B108922
CAS No.: 23877-12-5
M. Wt: 223.11 g/mol
InChI Key: IGVNJALYNQVQIT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-bromoisobutyrate can be synthesized through the bromination of tert-butyl isobutyrate. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as chloroform . The reaction is carried out under controlled conditions to ensure the selective bromination of the isobutyrate group.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Properties

IUPAC Name

tert-butyl 2-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-7(2,3)11-6(10)8(4,5)9/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVNJALYNQVQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178579
Record name tert-Butyl 2-bromo-2-methylpropionate
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Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23877-12-5
Record name 1,1-Dimethylethyl 2-bromo-2-methylpropanoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-bromo-2-methylpropionate
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Record name tert-Butyl 2-bromo-2-methylpropionate
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Record name tert-butyl 2-bromo-2-methylpropionate
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Synthesis routes and methods I

Procedure details

Isobutene is condensed into a solution of 2-bromo-2-methylpropanoic acid (10 mmol) and trifluoroacetic acid (1 mmol) in 100 mL of CH2Cl2 until the starting material is consumed, as observed by TLC. The volatile components are evaporated in vacuo, and the residue is filtered through a pad of neutral alumina using 50% ether/hexane. The filtrate is concentrated in vacuo and used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
1 mmol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Isobutene is condensed into a solution of 2-bromo-2-methylpropanoic acid (10 mmol) and trifluoromethane sulfonic acid (0.1 mmol) in 100 mL of CH2Cl2 until the starting material is consumed, as observed by TLC. The volatile components are evaporated in vacuo, and the residue is filtered through a pad of neutral alumina using 50% ether/hexane. The filtrate is concentrated in vacuo and used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
0.1 mmol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: tert-Butyl 2-bromoisobutyrate serves as an initiator in ATRP reactions, playing a crucial role in controlling the polymerization process. [, , , , , , ] It initiates the formation of growing polymer chains by reacting with the catalyst complex (typically a copper halide and a ligand). The bulky tert-butyl group contributes to controlled polymerization by influencing the rate of initiation and propagation.

A: Research indicates that the rate of polymerization for tert-butyl acrylate is faster when using a secondary initiator like ethyl 2-bromopropionate compared to tertiary initiators like this compound or ethyl 2-bromoisobutyrate. [] This difference in reactivity is attributed to the steric hindrance imposed by the bulky tert-butyl group in tBuBrB and ethyl 2-bromoisobutyrate.

ANone: Certainly! this compound has been successfully employed in the synthesis of various polymers, including:

  • Branched poly(St-co-AN): Using this compound as an initiator, researchers synthesized branched copolymers of styrene (St) and acrylonitrile (AN) via ATRP. Divinylbenzene (DVB) was used as the branching monomer in this process. []
  • Branched polymethyl methacrylate: this compound facilitated the branching polymerization of methyl methacrylate at 90°C using ethylene glycol dimethyl acrylate as the branching agent. []
  • Branched poly(St-co-MMA): Researchers synthesized randomly branched copolymers of styrene (St) and methyl methacrylate (MMA) through ATRP using this compound as the initiator and DVB as the branching agent. []
  • Linear poly (St-co-AN): Linear copolymers of styrene and acrylonitrile were synthesized via ATRP using this compound as the initiator. []
  • Branched poly(St-co-t-BA): this compound was instrumental in the synthesis of branched copolymers of styrene and tert-butyl acrylate via ATRP. []

ANone: A range of analytical techniques are employed to characterize the synthesized polymers, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to determine the structure and composition of polymers. [, , , ]
  • Gel Permeation Chromatography (GPC): GPC helps determine the molecular weight distribution of polymers. [, , , ]
  • Multi-Angle Laser Light Scattering (MALLS): MALLS is used alongside GPC to gain insights into the branching of polymers. [, , ]
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the functional groups present in the polymers. [, ]
  • Thermogravimetric Analysis coupled with Gas Chromatography and Mass Spectrometry (TGA-GC-MS): This technique helps in understanding the thermal behavior of polymers and identifying the decomposition products. []

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